![molecular formula C18H18ClN3O3 B2807313 (4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone CAS No. 478249-18-2](/img/structure/B2807313.png)
(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone, commonly referred to as BCPN, is a chemical compound that has been studied for its potential use in a variety of scientific applications. BCPN has been found to possess a wide range of properties, including its ability to act as an inhibitor of enzymes, as well as its potential to be used as a chemical reagent for organic synthesis.
Scientific Research Applications
Clathrate Formation and Molecular Interactions
Research by Eto et al. (2011) highlights the significance of edge-to-face interactions between aromatic rings in clathrate formation, focusing on derivatives that resemble the structure of interest. Such interactions are pivotal in the formation of inclusion complexes with benzene, indicating potential applications in host-guest chemistry and molecular recognition processes Eto et al., 2011.
Antimicrobial and Antiviral Potential
Sharma et al. (2009) synthesized analogues similar to the compound , exploring their antimicrobial and antiviral activities. Although the results varied, some analogues showed selective activity against fungi and viruses, suggesting a potential pathway for developing new antimicrobial and antiviral agents Sharma et al., 2009.
Biological Activity of Analogous Compounds
Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, which demonstrated significant antibacterial activity against various human pathogenic bacteria. This study indicates the potential of structurally related compounds in designing new antibacterial agents Nagaraj et al., 2018.
Structural Characterization and Synthesis Techniques
Eckhardt et al. (2020) reported on the structural characterization of a side product in benzothiazinone synthesis, providing insights into the methodologies for synthesizing and analyzing compounds with complex aromatic structures. This could inform the synthesis and analysis of "(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone" and related compounds Eckhardt et al., 2020.
Novel Syntheses and Characterizations
Kaur et al. (2015) explored the synthesis and characterization of Schiff base derivatives, which could serve as a model for the development of novel compounds and the study of their properties, potentially relevant to the research applications of "(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone" Kaur et al., 2015.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-chloro-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-6-7-17(22(24)25)16(12-15)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGXKCSLLHIDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.